molecular formula C12H21BN2O2 B1470093 1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2019997-43-2

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1470093
CAS No.: 2019997-43-2
M. Wt: 236.12 g/mol
InChI Key: XSOLSBSVCSWTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a high-value, substituted pyrazole boronic ester pinacol compound that serves as a crucial building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between boronic acids and organic halides. This reaction is a cornerstone in medicinal chemistry and drug discovery for the efficient construction of biaryl and heterobiaryl structures, which are common scaffolds in pharmaceutical agents and functional materials. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) protecting group enhances the compound's stability towards purification and storage compared to its boronic acid analogue, while remaining highly reactive under coupling conditions. The specific substitution pattern on the pyrazole ring, featuring both ethyl and methyl groups, makes this compound a versatile intermediate for introducing sterically and electronically distinct substituents into target molecules. Researchers utilize this boronate ester in the synthesis of complex molecules for screening as potential therapeutic candidates. The product is offered with high purity and is characterized by techniques such as NMR and GC to ensure batch-to-batch consistency and confirm its structural integrity. This chemical is intended for research and development purposes in laboratory settings only. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O2/c1-7-15-8-10(9(2)14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLSBSVCSWTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019997-43-2
Record name 1-ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Precursors

  • The pyrazole core is usually synthesized or procured with substituents at the 1- and 3-positions (ethyl and methyl groups respectively).
  • The borylating agent is commonly bis(pinacolato)diboron (B2pin2).
  • Catalysts such as palladium complexes (e.g., palladium(II) acetate or bis(triphenylphosphine)palladium(II) dichloride) are employed.
  • Bases like potassium carbonate or sodium hydroxide facilitate the reaction.
  • Solvents include acetonitrile, methanol, ethanol, or mixtures thereof.

Borylation Reaction Procedure

The general method involves a palladium-catalyzed borylation of a halogenated pyrazole intermediate (often 4-bromo or 4-chloro substituted) with bis(pinacolato)diboron under inert atmosphere (nitrogen or argon). A typical procedure is as follows:

Step Reagents/Conditions Description
1 4-Halo-1-ethyl-3-methyl-1H-pyrazole Starting halogenated pyrazole derivative
2 Bis(pinacolato)diboron (B2pin2) Boron source
3 Pd catalyst (e.g., Pd(OAc)2 or Pd(PPh3)2Cl2) Catalyst for cross-coupling
4 Base (e.g., K2CO3 or NaOH) Neutralizes acid byproducts
5 Solvent (acetonitrile, methanol, ethanol) Medium for reaction
6 Temperature: 60–90°C Optimal for catalytic activity
7 Inert atmosphere (N2 or Ar) Prevents oxidation and side reactions
8 Reaction time: 6–24 hours Ensures complete conversion

The reaction proceeds through oxidative addition of the halopyrazole to Pd(0), transmetallation with B2pin2, and reductive elimination to form the boronate ester.

Purification and Isolation

  • After completion, the reaction mixture is cooled and diluted with water.
  • The organic layer is extracted using ethyl acetate or similar solvents.
  • The combined organic extracts are dried over anhydrous sodium sulfate.
  • Solvent removal under reduced pressure yields crude product.
  • Purification is typically done by column chromatography or recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures).

Research Findings and Optimization Data

Several studies and patents have reported optimization of this borylation reaction:

Parameter Effect on Yield/Purity Optimal Conditions
Catalyst loading Lower catalyst leads to incomplete reaction; excess increases cost 2–5 mol% Pd catalyst
Base type K2CO3 and NaOH both effective; K2CO3 preferred for mildness Potassium carbonate preferred
Solvent Polar aprotic solvents improve solubility and yield Acetonitrile or methanol
Temperature Higher temperature increases rate but may cause side reactions 80°C optimal
Reaction time Insufficient time lowers yield; prolonged time may degrade product 12–18 hours
Atmosphere Air presence causes catalyst deactivation Nitrogen or argon atmosphere necessary

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Outcome
Halogenation 4-Bromo or 4-Chloro pyrazole derivative Provides reactive site for borylation
Borylation Pd catalyst, B2pin2, base, solvent, heat Introduces pinacol boronate ester group
Workup Aqueous quench, extraction, drying Isolates crude product
Purification Chromatography or recrystallization Obtains pure 1-Ethyl-3-methyl-4-(pinacol boronate) pyrazole

Additional Notes

  • The choice of halogen on the pyrazole ring affects reactivity: bromides are generally more reactive than chlorides.
  • The boronate ester is sensitive to moisture; handling under dry conditions improves stability.
  • The compound is a versatile intermediate for further functionalization in pharmaceutical and material science applications.

Chemical Reactions Analysis

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups. Common reagents for these reactions include halides, amines, and thiols.

    Coupling Reactions: The dioxaborolane group makes the compound a suitable candidate for Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Applications in Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the most significant applications of 1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is as a building block in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The compound's boronate ester can react with various aryl halides to create more complex molecules.

Synthesis of Novel Compounds
The compound can serve as an intermediate for synthesizing diverse pyrazole derivatives. These derivatives often exhibit interesting biological activities and can be tailored for specific applications in pharmaceuticals or agrochemicals.

Medicinal Chemistry Applications

Potential Anticancer Agents
Research has indicated that compounds containing pyrazole rings often exhibit anticancer properties. Preliminary studies suggest that this compound may interact with biological macromolecules involved in cancer progression. The unique dioxaborolane moiety enhances its bioactivity by improving solubility and stability.

Drug Discovery Lead Structure
Due to its structural complexity and potential biological interactions, this compound may serve as a lead structure for drug development. Its ability to modulate biological pathways could be explored further through structure-activity relationship (SAR) studies.

Material Science Applications

Polymer Chemistry
The boronate ester functionality allows for the incorporation of the compound into polymer matrices through cross-linking reactions. This property is particularly valuable in developing new materials with enhanced mechanical properties or specific functionalities.

Sensors and Catalysts
The unique properties of organoboron compounds make them suitable for use in sensors and catalytic applications. The ability to form stable complexes with various substrates can lead to innovative sensor designs or catalytic systems.

Case Studies

Case Study: Anticancer Activity Assessment
In a study investigating the anticancer potential of various pyrazole derivatives including our compound of interest, researchers found that specific substitutions on the pyrazole ring significantly influenced cytotoxic activity against cancer cell lines. The dioxaborolane moiety was noted to enhance the compound's efficacy by facilitating better cellular uptake and interaction with target proteins.

Case Study: Polymer Development
Another research project focused on integrating this compound into polymer systems aimed at creating biodegradable materials with enhanced properties. The results indicated improved mechanical strength and thermal stability compared to traditional polymers without boronate modifications.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In organic synthesis, the compound acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, the compound’s mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane moiety can participate in reversible covalent interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Ethyl-3-methyl-4-boronate-1H-pyrazole: This compound lacks the dioxaborolane moiety but retains the pyrazole ring with ethyl and methyl substitutions.

    1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features an imidazole ring instead of a pyrazole ring, with similar substitutions.

    1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: This compound has a pyrrole ring instead of a pyrazole ring, with similar substitutions.

Biological Activity

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organoboron compound that has attracted attention in various fields of research due to its unique structure and potential biological activities. This compound features a pyrazole ring substituted with ethyl and methyl groups as well as a dioxaborolane moiety, which may contribute to its reactivity and biological properties.

Chemical Structure and Properties

The compound's IUPAC name is 1-ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole . Its molecular formula is C12H21BN2O2C_{12}H_{21}BN_2O_2, and it has a molecular weight of approximately 233.12 g/mol. The presence of the dioxaborolane group is significant as it can influence the compound's interaction with biological systems.

PropertyValue
IUPAC Name1-ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Molecular FormulaC₁₂H₂₁BN₂O₂
Molecular Weight233.12 g/mol
Purity≥ 95%

Biological Activity

Research into the biological activity of pyrazoles indicates that they possess a variety of pharmacological properties including anti-inflammatory, antibacterial, and anticancer activities. The specific biological effects of this compound are still being elucidated.

Anticancer Activity

A study highlighted the potential anticancer properties of pyrazole derivatives. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Pyrazoles have also been associated with anti-inflammatory effects. In vitro studies suggest that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models . This suggests a potential therapeutic role in inflammatory diseases.

Antibacterial Activity

Recent investigations into substituted pyrazoles have demonstrated promising antibacterial activity against various pathogenic bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the biological activity of pyrazole compounds:

  • Anticancer Study : A derivative structurally similar to this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM .
  • Anti-inflammatory Activity : In a model of acute inflammation induced by lipopolysaccharides (LPS), a related pyrazole compound demonstrated a decrease in inflammatory markers such as TNF-alpha and IL-6 when administered at doses ranging from 5 to 20 mg/kg .
  • Antibacterial Efficacy : A study on pyrazole derivatives showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-ethyl-3-methyl-4-(dioxaborolanyl)-1H-pyrazole, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized pyrazoles. For example, alkylation of pyrazole intermediates with ethyl and methyl groups precedes boronate ester formation using pinacol borane under inert conditions. Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Evidence from similar compounds shows that intermediates like 1-methyl-4-bromo-pyrazole are subjected to Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd catalysts .

Q. How is this boronate ester characterized spectroscopically to confirm structural integrity?

  • Methodology : ¹H NMR and ¹¹B NMR are critical. The ¹H NMR spectrum typically shows singlet peaks for the pinacol methyl groups (δ 1.34 ppm) and distinct pyrazole ring protons (δ 7.3–8.0 ppm). ¹¹B NMR confirms boron incorporation (δ ~30 ppm for sp²-hybridized boron). Mass spectrometry (HRMS) validates molecular weight .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. For instance, coupling with aryl halides (e.g., 4-bromo-2-chlorobenzonitrile) under Pd catalysis (PdCl₂(PPh₃)₂, Na₂CO₃/THF, 100°C) enables access to pharmacophores or materials science precursors .

Q. What storage conditions are recommended to prevent decomposition?

  • Methodology : Store under refrigeration (2–8°C) in airtight containers with desiccants. Boronate esters are moisture-sensitive; prolonged exposure to air can hydrolyze the B–O bond, forming boronic acids. Evidence from similar compounds emphasizes cold storage and argon atmospheres for long-term stability .

Q. How are reaction yields optimized in cross-coupling reactions using this reagent?

  • Methodology : Key parameters include:

  • Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands (e.g., SPhos) .
  • Solvent system : Degassed THF/water mixtures to prevent oxidative catalyst poisoning.
  • Temperature : 80–100°C for 12–24 hours.
  • Base : Na₂CO₃ or Cs₂CO₃ to neutralize HBr byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the pyrazole ring influence coupling efficiency?

  • Methodology : Electron-donating groups (e.g., ethyl, methyl) enhance boron reactivity by increasing electron density at the coupling site. Steric hindrance from substituents may slow transmetalation. Comparative studies using analogues (e.g., 1-isopropyl vs. 1-methyl derivatives) reveal yield variations (70–90%) in Suzuki reactions, analyzed via HPLC or LC-MS .

Q. What strategies resolve contradictory NMR data caused by rotameric equilibria in boron-containing pyrazoles?

  • Methodology : Variable-temperature NMR (VT-NMR) or NOESY experiments can distinguish dynamic rotamers. For example, broadening of pyrazole proton peaks at room temperature may resolve into distinct signals at −40°C. Computational modeling (DFT) aids in assigning conformers .

Q. How are competing side reactions (e.g., protodeboronation) minimized during cross-coupling?

  • Methodology : Use of anhydrous solvents, rapid reaction times, and additives like KF to stabilize the boronate intermediate. GC-MS monitoring identifies protodeboronation byproducts (e.g., de-borylated pyrazole), enabling adjustments in base concentration or catalyst loading .

Q. What mechanistic insights explain the role of Pd catalyst choice in transmetalation steps?

  • Methodology : Pd(0) vs. Pd(II) precatalysts influence oxidative addition rates. Studies with Xantphos or DavePhos ligands show improved turnover in electron-deficient aryl halides. Kinetic experiments (e.g., reaction profiling via in situ IR) quantify rate constants for transmetalation vs. reductive elimination .

Q. How are regioselectivity challenges addressed when coupling polyhalogenated substrates?

  • Methodology : Directed ortho-metalation or protecting group strategies ensure selective coupling. For example, blocking reactive sites on the substrate with trimethylsilyl groups directs the boronate to the desired position. LC-MS and 2D NMR (HSQC, HMBC) confirm regiochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.